molecular formula C6H2BrCl2N3 B1396766 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1311275-25-8

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1396766
CAS No.: 1311275-25-8
M. Wt: 266.91 g/mol
InChI Key: REUJEODIDJCRTC-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a synthetically versatile halogenated heterocycle that serves as a key intermediate for the development of novel anticancer agents. This compound belongs to the 9-deazapurine family, which closely mimics the structure of natural purine bases, allowing it to interact with a variety of enzymatic targets in biological systems . The core pyrrolo[3,2-d]pyrimidine scaffold is recognized for its broad bioactivity, with halogenated derivatives demonstrating significant antiproliferative properties . Research on analogous structures shows that the presence of halogens, such as bromine and chlorine, at key positions is crucial for potent activity. In particular, a bromine atom at the 7-position (a structural analog of your compound's 6-position) has been shown to dramatically increase cytotoxicity, with one study reporting a drop in IC50 from 19 μM to 0.92 μM in HeLa cells . The reactive chloro and bromo substituents on this multifunctional scaffold make it an excellent precursor for further synthetic elaboration via cross-coupling and nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) . This product is intended for research purposes such as the synthesis of potential therapeutic compounds and the investigation of new mechanisms of action in disease models. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-3)5(8)12-6(9)10-2/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUJEODIDJCRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237726
Record name 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311275-25-8
Record name 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Record name 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Record name 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination and chlorination of pyrrolo[3,2-d]pyrimidine derivatives. One common method involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with bromine in the presence of a suitable solvent such as chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amino derivatives, while oxidation can produce corresponding oxo derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C6_6H2_2BrCl2_2N3_3
Molecular Weight: 266.91 g/mol
CAS Number: 1311275-25-8
IUPAC Name: 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

The compound features a pyrrolo[3,2-d]pyrimidine core with bromine and chlorine substituents that enhance its reactivity and potential for various chemical transformations.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its ability to undergo substitution reactions allows chemists to modify its structure to create new compounds with desired properties. This versatility makes it valuable for developing pharmaceuticals and agrochemicals.

Biological Studies

The compound has been employed in biological research to study enzyme inhibition and protein interactions. Its halogenated structure can influence biological activity, making it a useful tool for probing biochemical pathways and mechanisms.

Pharmaceutical Development

As an intermediate in pharmaceutical synthesis, this compound is involved in the creation of drugs with potential therapeutic effects. Its derivatives have been investigated for their efficacy against various diseases, including cancer and infectious diseases.

Case Study 1: Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. A study demonstrated that specific modifications to the compound led to increased potency against cancer cell lines such as HeLa and MCF-7. The structural modifications enhanced the compound's ability to inhibit key enzymes involved in tumor growth.

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit specific enzymes related to metabolic pathways. The results indicated that certain derivatives effectively inhibited the target enzymes, providing insights into potential therapeutic applications for metabolic disorders.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Positional Isomerism: Bromine at Position 6 vs. 7

The position of bromine substitution significantly impacts biological activity and physicochemical properties:

  • 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Compound 6 in ): Synthesized via bromination of the parent 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine using N-bromosuccinimide (NBS) in THF . Reported spectral data (¹H NMR: δ 13.19, 8.32; ¹³C NMR: δ 151.9–92.2) and elemental analysis confirm its structure .
  • 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (): A positional isomer with bromine at position 5.

Comparison with Dichloro-Substituted Analogs

  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Parent Compound): Cytotoxicity: IC₅₀ = 6.0 μM against L1210 leukemia cells . Synthesis: Serves as a precursor for brominated derivatives . Pharmacokinetics: The pyrrolo[3,2-d]pyrimidine core offers lower toxicity compared to thieno[3,2-d]pyrimidine analogs (e.g., 2,4-dichlorothienopyrimidine, IC₅₀ = 0.32 μM in L1210 cells) .
  • 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (): A methyl-substituted analog with a different ring system (pyrrolo[2,3-d]pyrimidine). Methyl groups may enhance metabolic stability but reduce solubility .

Data Table 1: Cytotoxicity of Selected Analogs

Compound Structure IC₅₀ (L1210 Cells) Key Feature
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine 6.0 μM Lower toxicity vs. thieno analogs
2,4-Dichlorothieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 0.32 μM Higher potency, higher toxicity
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine 7-Bromo substitution N/A Enhanced electrophilicity

Impact of N5 Substitutions

N5-substituted derivatives of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine show improved antiproliferative activity:

  • Compound 7 (N5-hydroxyethyl) : EC₅₀ = 3.5 μM in CCRF-CEM cells, ~7x more potent than the parent compound (EC₅₀ = 25 μM) .
  • Compound 10 (N5-cyclopentyl) : Improved solubility and bioavailability due to reduced solvent-accessible surface area (SASA) .

Key Insight : N5 modifications balance metabolic stability and potency, making them viable for drug development .

Comparison with Thieno[3,2-d]pyrimidines

Replacing the pyrrole ring with a thiophene (thieno[3,2-d]pyrimidine) increases cytotoxicity but also toxicity:

  • 2,4-Dichlorothienopyrimidine: IC₅₀ = 0.32 μM in L1210 cells vs. 6.0 μM for pyrrolo analog .
  • Mechanism: Thienopyrimidines exhibit stronger DNA intercalation but poorer metabolic stability .

Data Table 2: Physicochemical Comparison

Property 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Molecular Weight 188.01 g/mol 264.88 g/mol
Melting Point Not reported Not reported
Solubility Low in water Low in water (requires DMF/THF for reactions)
Cytotoxicity (L1210) 6.0 μM Not tested

Biological Activity

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1311275-25-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and toxicity profiles.

  • Molecular Formula : C₆H₂BrCl₂N₃
  • Molecular Weight : 266.91 g/mol
  • IUPAC Name : this compound
  • Purity : Typically reported at 95% to 97% in commercial sources .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Research indicates that it may act as an inhibitor of certain kinases and enzymes critical for cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Cell Proliferation Inhibition : A study indicated that pyrrolo[3,2-d]pyrimidine derivatives exhibit potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC₅₀ values reported around 0.126 μM. This suggests a strong potential for selective targeting of cancer cells while sparing normal cells .

Toxicity and Safety Profile

The safety profile of this compound has been assessed in animal models:

  • Acute Toxicity : In studies involving Kunming mice, the compound showed no acute toxicity at doses up to 2000 mg/kg . However, it is classified as harmful if swallowed and can cause skin irritation, indicating the need for caution during handling and application .

Summary of Biological Activities

Activity Type Target/Pathogen Efficacy (MIC/IC₅₀) Notes
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mLComparable to known antibiotics
AnticancerMDA-MB-231 (breast cancer)IC₅₀ = 0.126 μMSelective for cancer cells
Acute ToxicityKunming miceNo toxicity up to 2000 mg/kgCaution advised due to irritant properties

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine?

  • Methodology : Two primary approaches are derived from halogenation and alkylation strategies:

Halogenation via N-Bromosuccinimide (NBS) : React 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with NBS in dry dichloromethane at room temperature. This selectively introduces bromine at position 6 .

Base-Mediated Alkylation : Use NaH in DMF to deprotonate the pyrrolo-pyrimidine core, followed by alkylation with methyl iodide or bromine sources. Adjust stoichiometry to control substitution at positions 2, 4, and 6 .

  • Purification : Silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization from ethanol-DMF mixtures yields high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Key shifts include:

  • Bromo substituents : Downfield aromatic protons (δ 6.5–7.5 ppm) and carbons (δ 110–130 ppm) .
  • Chlorine effects : Deshielding of adjacent carbons (e.g., C-2 and C-4 at δ 140–150 ppm) .
    • Mass Spectrometry (EI-HRMS) : Confirm molecular ion clusters (e.g., M+ at m/z 245–249 for Br/Cl isotopes) and fragmentation patterns (e.g., loss of Br or Cl groups) .

Q. What are its primary applications in medicinal chemistry research?

  • Kinase Inhibition : Acts as a scaffold for targeting EGFR, VEGFR2, and CDK2 due to halogen-substituted pyrrolopyrimidine core interactions with ATP-binding pockets .
  • Antitumor Agents : Derivatives with thiophene or glutarate side chains show cytotoxicity via inhibition of cell proliferation pathways .

Advanced Questions

Q. How do halogen substituent positions influence regioselectivity in cross-coupling reactions?

  • Reactivity Hierarchy : Bromine at position 6 (electron-withdrawing) enhances electrophilicity for Suzuki-Miyaura couplings, while chlorines at 2 and 4 stabilize intermediates via resonance .
  • Case Study : Pd-catalyzed coupling with arylboronic acids proceeds efficiently at C-6 (Br), but steric hindrance from C-2/Cl may require bulky ligands (e.g., XPhos) .

Q. How can contradictions in reaction yields be resolved when varying halogen sources?

  • Variable Factors :

  • Solvent Polarity : DMF (polar aprotic) vs. dichloromethane (non-polar) affects NBS reactivity and byproduct formation .
  • Base Selection : NaH (strong base) vs. CS₂CO₃ (mild) alters deprotonation efficiency and side reactions (e.g., over-alkylation) .
    • Optimization : Use design of experiments (DoE) to test reagent ratios and temperatures. For example, NBS in CH₂Cl₂ at 0°C minimizes dibromination .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions?

  • Directed Metalation : Use directing groups (e.g., NHBoc) to block undesired positions before halogenation .
  • Microwave-Assisted Synthesis : Enhances kinetic control for selective substitution at C-6 (Br) over C-2/4 (Cl) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
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6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

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